

comparative analysis of gas adsorption in MOFs with different functionalized linkers

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Compound of Interest

Compound Name: *4-(Pyrimidin-5-yl)benzoic acid*

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A Comparative Analysis of Gas Adsorption in Metal-Organic Frameworks with Different Functionalized Linkers

The strategic functionalization of organic linkers in Metal-Organic Frameworks (MOFs) presents a powerful avenue for tailoring their gas adsorption properties. By introducing specific chemical moieties onto the linker molecules, researchers can precisely tune the surface chemistry, pore size, and overall framework-gas interaction, leading to enhanced uptake and selectivity for gases such as carbon dioxide (CO₂) and methane (CH₄). This guide provides a comparative analysis of the gas adsorption performance of a series of isoreticular MOFs, focusing on the well-studied UiO-66 family, to elucidate the impact of linker functionalization.

The Role of Linker Functionalization

The introduction of functional groups to the organic linkers of MOFs can significantly influence their gas adsorption characteristics through several mechanisms.^{[1][2]} Functional groups can enhance the affinity of the MOF for specific gas molecules by introducing polar sites, leading to stronger electrostatic interactions, such as dipole-quadrupole interactions with CO₂.^[3] Furthermore, the size and nature of the functional group can modify the pore dimensions and surface area of the MOF, thereby affecting the diffusion and packing of gas molecules within the framework.^[4]

Comparative Gas Adsorption Data

The following tables summarize the key quantitative data for the UiO-66 series of MOFs functionalized with various groups, highlighting the influence of the linker on their surface area and gas adsorption capacities for CO₂ and CH₄.

Table 1: Comparison of BET Surface Area and CO₂ Adsorption Capacities of Functionalized UiO-66 MOFs

MOF	Functional Group	BET Surface Area (m ² /g)	CO ₂ Adsorption Capacity (mmol/g) at 273 K	CO ₂ Adsorption Capacity (mmol/g) at 298 K
UiO-66	-H	1200-1400	~2.5 - 3.0	~1.5 - 2.0
UiO-66-NH ₂	-NH ₂	1100-1250	~3.35[3]	~1.70[3]
UiO-66-NO ₂	-NO ₂	900-1100	~2.80[3]	~1.60[4]
UiO-66-(OH) ₂	-(OH) ₂	800-1000	~2.50[5]	~1.40[5]
UiO-66-Br	-Br	1000-1150	Not widely reported	Not widely reported
UiO-66-NO ₂ -NH ₂ (10%)	-NO ₂ , -NH ₂	~1200	6.33[4]	4.96[4]
UiO-66-NO ₂ -NH ₂ (75%)	-NO ₂ , -NH ₂	~1050	6.00[4]	4.31[4]

Table 2: Comparison of CH₄ Adsorption Capacities of Functionalized UiO-66 MOFs

MOF	Functional Group	CH ₄ Adsorption Capacity (mmol/g) at 273 K	CH ₄ Adsorption Capacity (mmol/g) at 298 K
UiO-66	-H	~1.5 - 2.0	~1.0 - 1.5
UiO-66-NH ₂	-NH ₂	Not widely reported	Not widely reported
UiO-66-NO ₂	-NO ₂	~2.5[4]	~1.8[4]
UiO-66-(OH) ₂	-(OH) ₂	~1.8[5]	~1.2[5]
UiO-66-NO ₂ -NH ₂ (10%)	-NO ₂ , -NH ₂	2.90[4]	2.04[4]
UiO-66-NO ₂ -NH ₂ (75%)	-NO ₂ , -NH ₂	2.76[4]	1.90[4]

Experimental Protocols

Synthesis of Functionalized UiO-66 MOFs (Solvothermal Method)

A general procedure for the synthesis of functionalized UiO-66 MOFs involves the solvothermal reaction of a zirconium salt with the corresponding functionalized terephthalic acid linker.[3][6]

- Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) is dissolved in N,N-dimethylformamide (DMF) in a flask.
- Linker Solution Preparation: The functionalized terephthalic acid linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂, 2-nitroterephthalic acid for UiO-66-NO₂) is dissolved in DMF in a separate flask.
- Mixing and Reaction: The two solutions are combined and stirred. The resulting mixture is then transferred to a Teflon-lined autoclave and heated in an oven at a specific temperature (typically 80-120 °C) for a designated period (12-24 hours).[3][7]
- Purification: After cooling to room temperature, the solid product is collected by filtration or centrifugation and washed multiple times with DMF and then with a volatile solvent like

ethanol or methanol to remove unreacted precursors and solvent molecules from the pores.

[4]

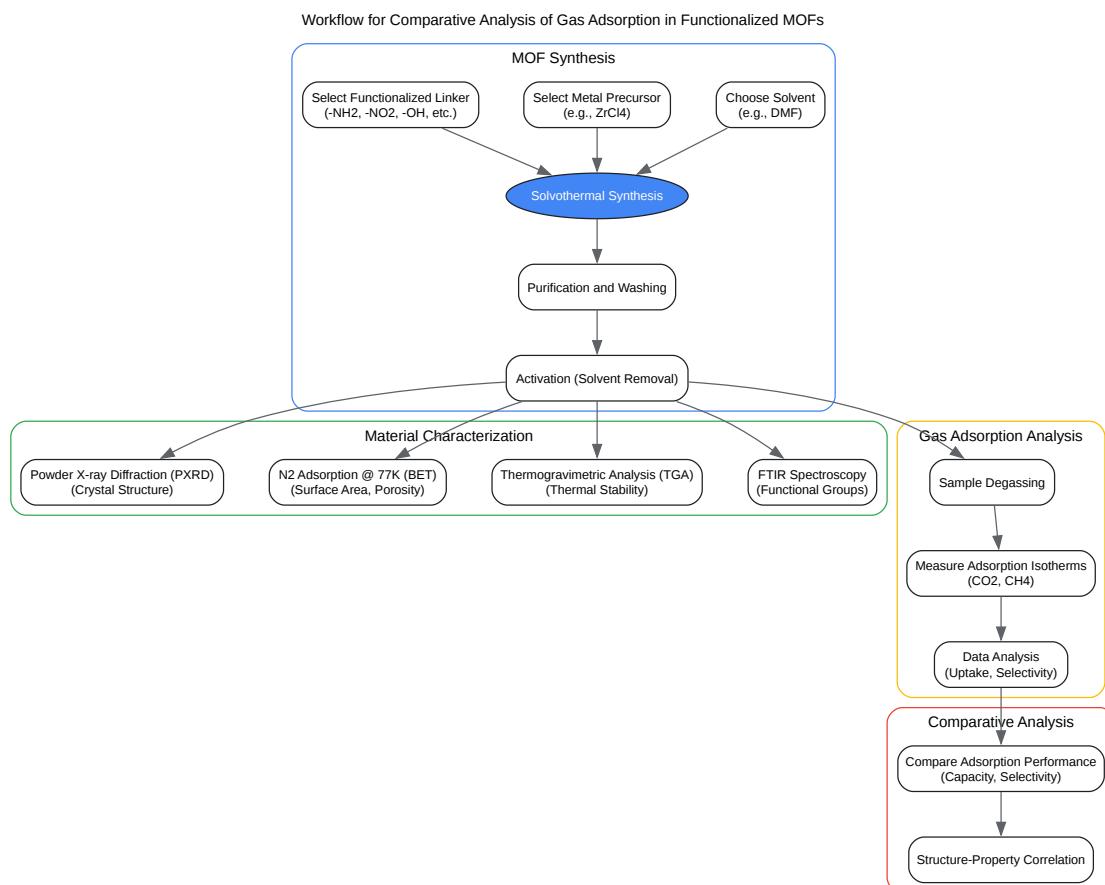
- Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for gas adsorption.[3]

Gas Adsorption Measurements

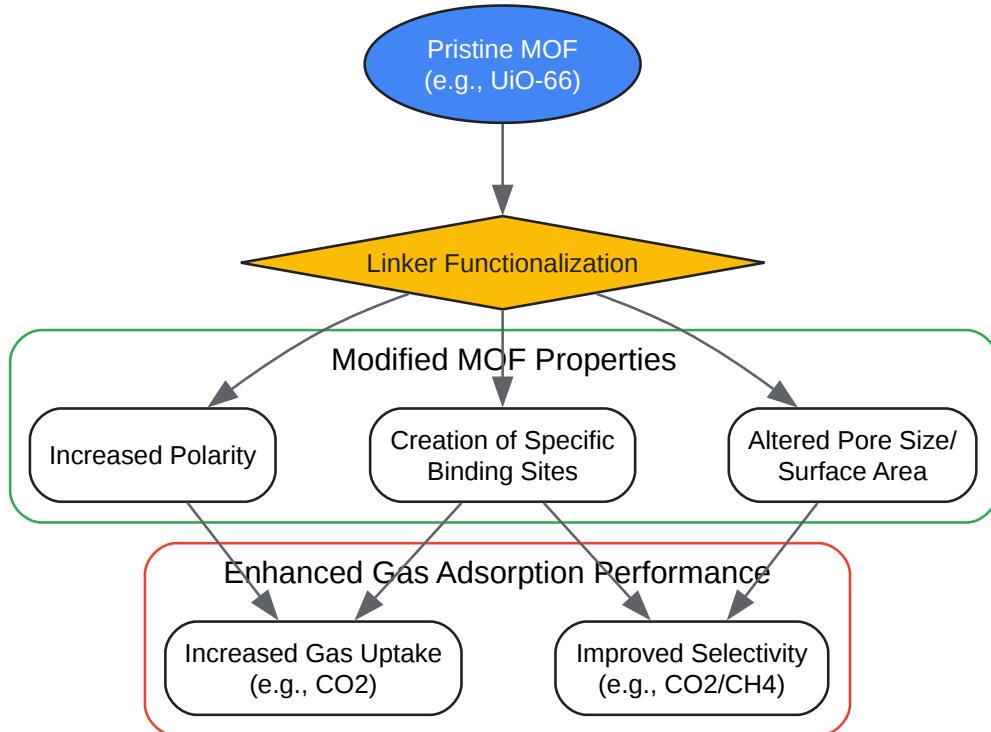
The gas adsorption properties of the synthesized MOFs are typically evaluated using volumetric or gravimetric adsorption analyzers.[3][8]

- Sample Preparation: A known mass of the activated MOF sample is placed in the sample tube of the analyzer.
- Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the removal of any adsorbed moisture or impurities.
- Isotherm Measurement: The adsorption isotherm is measured by introducing a known amount of the adsorbate gas (e.g., CO₂, CH₄) into the sample tube at a constant temperature (e.g., 273 K or 298 K). The amount of gas adsorbed is determined by measuring the pressure change in the system. This process is repeated at various pressures to generate the full isotherm.
- Data Analysis: The collected data is used to calculate the gas uptake capacity at different pressures. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area from the nitrogen adsorption isotherm at 77 K.[8]

Visualizations



Effect of Linker Functionalization on Gas Adsorption

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